Convolvulanic acid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Convolvulanic acid A is a phthalide compound isolated from the fungus Phomopsis convolvulus.

Preparation Methods

Convolvulanic acid A can be synthesized through the isolation of metabolites produced by the fungus Phomopsis convolvulus. The preparation involves the extraction and purification of the compound from the fungal culture

Chemical Reactions Analysis

Convolvulanic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Lewis acids and microbial transformations by different species of bacteria, fungi, and algae . Major products formed from these reactions include other phthalide derivatives such as convolvulanic acid B and convolvulol .

Scientific Research Applications

Convolvulanic acid A has been studied for its herbicidal activity against field bindweed (Convolvulus arvensis), making it a potential candidate for agricultural applications . Additionally, its bioactive properties have been explored in the context of medicinal chemistry, particularly for its potential use in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of convolvulanic acid A involves its interaction with specific molecular targets in plants, leading to the inhibition of growth and development. The exact molecular pathways and targets involved in its herbicidal activity are not fully understood, but it is believed to interfere with essential metabolic processes in the target plants .

Comparison with Similar Compounds

Convolvulanic acid A is structurally similar to other phthalide compounds such as convolvulanic acid B and convolvulol. These compounds share similar bioactive properties and are also isolated from the same fungal source . this compound is unique in its specific herbicidal activity against field bindweed, which distinguishes it from other related compounds .

Biological Activity

Convolvulanic acid A is a bioactive compound isolated from the endophytic fungus Phomopsis convolvulus. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including antimicrobial, antiproliferative, and phytotoxic effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

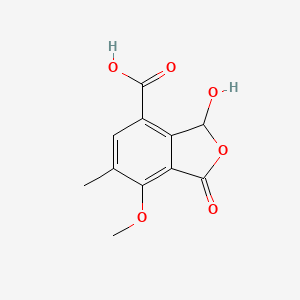

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's molecular formula and structural features are crucial for understanding its mechanism of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Candida albicans | 25 µg/mL |

Research indicates that the MIC values for this compound are comparable to those of conventional antibiotics like ceftriaxone, demonstrating its potential as an antimicrobial agent .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The compound shows promising results in inhibiting cell proliferation.

Table 2: Antiproliferative Effects of this compound

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| MCF-7 (breast cancer) | 20 | Significant inhibition observed |

| NCI-ADR/RES (ovarian) | 25 | Moderate cytotoxicity |

| HT-29 (colon cancer) | >250 | Low activity |

In a study assessing the growth inhibition of human tumor cell lines, this compound demonstrated varying degrees of cytotoxicity, with notable effects on MCF-7 and NCI-ADR/RES cells . The presence of specific functional groups in its structure appears to enhance its antiproliferative activity.

Phytotoxic Activity

This compound also exhibits phytotoxic properties, affecting plant growth and development. This characteristic makes it a candidate for herbicide development.

Case Study: Phytotoxic Effects

A study on the effects of this compound on Convolvulus arvensis showed that the compound induced leaf spot symptoms and inhibited seed germination, indicating its potential use in agricultural applications to control weed growth .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that its antimicrobial and antiproliferative effects may involve disruption of cellular membranes and interference with metabolic pathways in target organisms.

Properties

CAS No. |

142309-47-5 |

|---|---|

Molecular Formula |

C11H10O6 |

Molecular Weight |

238.19 g/mol |

IUPAC Name |

3-hydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid |

InChI |

InChI=1S/C11H10O6/c1-4-3-5(9(12)13)6-7(8(4)16-2)11(15)17-10(6)14/h3,10,14H,1-2H3,(H,12,13) |

InChI Key |

NMTBHJJZDBPWDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(OC(=O)C2=C1OC)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.